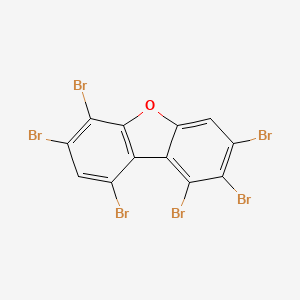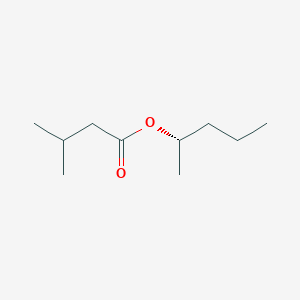
N-Acetyl-L-Idosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-Idosamine is a member of the 2-amino-2-deoxy-sugars group, which are essential building blocks in various biological molecules such as glycosaminoglycans, peptidoglycans, and lipopolysaccharides . These compounds play crucial roles in numerous biological processes, including protein folding and extracellular recognition processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-Idosamine involves several steps, starting from enantiopure tartaric acid, which is selectively converted to epoxy alcohols. The key step in this synthesis is the palladium-catalyzed, stereo- and regioselective epoxide opening followed by nucleophilic substitution of an azide functionality . This method allows the synthesis of both enantiomers of this compound.
Industrial Production Methods
The use of acetic anhydride in aqueous solutions is a common method for acetylation reactions .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-Idosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic anhydride for acetylation, palladium catalysts for epoxide opening, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acetylation reactions typically yield N-acetyl derivatives, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
N-Acetyl-L-Idosamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Acetyl-L-Idosamine involves its incorporation into glycoproteins and other biological molecules. It influences protein folding within the endoplasmic reticulum and serves as a ligand for extracellular recognition processes . The molecular targets and pathways involved include enzymes, lectins, and antibodies that interact with glycoproteins containing this compound .
Comparison with Similar Compounds
Similar Compounds
N-Acetylgalactosamine: Another 2-amino-2-deoxy-sugar with similar biological roles.
N-Acetylglucosamine: A related compound used in various biomedical applications.
N-Acetylcysteine: An acetylated amino acid with antioxidant properties.
Uniqueness
N-Acetyl-L-Idosamine is unique due to its specific stereochemistry and its role in the synthesis of glycoproteins and other complex carbohydrates. Its ability to influence protein folding and extracellular recognition processes sets it apart from other similar compounds .
Properties
CAS No. |
639465-36-4 |
|---|---|
Molecular Formula |
C8H15NO6 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
N-[(3R,4R,5S,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6+,7+,8?/m0/s1 |
InChI Key |
OVRNDRQMDRJTHS-IQMFPIFPSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@@H](OC1O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid](/img/structure/B12591347.png)



![2,5-Bis[(trimethylsilyl)ethynyl]pyrazine](/img/structure/B12591355.png)



![tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane](/img/structure/B12591380.png)
![3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B12591388.png)

![[6-(Dibutylamino)naphthalen-1-YL]methanol](/img/structure/B12591405.png)


